molecular formula C19H26N2O2S B2400402 N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide CAS No. 953921-57-8

N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B2400402
M. Wt: 346.49
InChI Key: NRAZTZTXJMWXIG-UHFFFAOYSA-N
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Description

The compound is an amine derivative, containing a dimethylamino group attached to a phenyl ring and a propyl chain. The presence of the sulfonamide group suggests that it might have some biological activity, as sulfonamides are commonly used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of amines and sulfonamides, including the potential for hydrogen bonding and dipole-dipole interactions .


Chemical Reactions Analysis

Amines are generally basic and can undergo reactions with acids to form ammonium salts. They can also act as nucleophiles in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide group and the basic amine could make the compound soluble in water .

Future Directions

Future research on this compound could involve studying its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail. It could also involve exploring its potential uses in medicine or other fields .

properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S/c1-15-7-12-19(16(2)14-15)24(22,23)20-13-5-6-17-8-10-18(11-9-17)21(3)4/h7-12,14,20H,5-6,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAZTZTXJMWXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide

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